3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine
Description
Properties
Molecular Formula |
C8H15F3N2O |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C8H15F3N2O/c1-14-7(8(9,10)11)5-13(6-7)4-2-3-12/h2-6,12H2,1H3 |
InChI Key |
ZXBOEMUFDDWVDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CN(C1)CCCN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Propan-1-amine Moiety: The propan-1-amine moiety is attached through amination reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The azetidine ring provides structural rigidity, facilitating binding to specific receptors or active sites.
Comparison with Similar Compounds
Key Features:
- Substituents : The electron-withdrawing -CF₃ and electron-donating -OCH₃ groups at the same carbon create a unique electronic environment, influencing solubility, lipophilicity, and intermolecular interactions .
- Synthetic Relevance : Acid-catalyzed azetidine ring-opening and subsequent functionalization (e.g., alkylation, amide formation) are viable routes for synthesis, as demonstrated in analogous compounds (e.g., 3-(azetidin-1-yl)propan-1-amine derivatives) .
This compound is hypothesized to have applications in medicinal chemistry, particularly as a building block for metal-complexing agents or bioactive molecules, given the pharmacological prominence of azetidine derivatives .
Comparison with Structural Analogs
The table below compares 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine with structurally related compounds, highlighting differences in cyclic amines, substituents, molecular weights, and applications.
Key Comparison Points:
Larger Rings (Piperazine/Piperidine): Reduced strain in piperazine/piperidine derivatives (e.g., ) enhances synthetic accessibility but may reduce target selectivity .
Substituent Effects :
- Trifluoromethyl (-CF₃) : Present in the target compound and analogs, this group enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS drugs .
- Methoxy (-OCH₃) : The target’s methoxy group improves solubility compared to purely hydrophobic analogs (e.g., ), balancing its physicochemical profile .
Synthetic Challenges: The target compound’s dual substituents on the azetidine ring may necessitate optimized reaction conditions (e.g., DMSO-d6 as a solvent for cleaner synthesis, as noted in ) to avoid polymerization or side reactions .
Pharmacological Potential: Azetidine derivatives (e.g., ) are prevalent in patented drug candidates, suggesting the target compound could be tailored for specific targets (e.g., ion channels, enzymes). Compounds like Cinacalcet impurities () highlight the importance of trifluoromethyl groups in clinical applications, though their phenyl-substituted analogs lack the azetidine’s conformational constraints .
Biological Activity
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by a molecular formula of C₈H₁₅F₃N₂O and a molecular weight of 212.21 g/mol. Its structure includes:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to its chemical reactivity.
- Trifluoromethyl group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxy group : Potentially influences solubility and biological interactions.
The trifluoromethyl group is significant in enhancing the compound's interaction with hydrophobic regions of proteins, which can influence various biological pathways. Studies suggest that this compound may act as a lead candidate for drug discovery, particularly in targeting specific receptors and enzymes involved in disease mechanisms.
Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative activity against cancer cell lines. For instance, it has been tested against the MCF-7 breast cancer cell line, showing significant inhibition of cell proliferation (IC50 values comparable to established anticancer agents) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Interaction Studies
The compound's structural features allow it to interact effectively with various biomolecules. Interaction studies have shown that it binds to specific receptors, which may lead to modulation of signaling pathways involved in cancer progression. The binding affinity is enhanced due to the presence of the trifluoromethyl group, which facilitates stronger interactions with target proteins .
Case Studies
Several studies have highlighted the potential applications of this compound in drug development:
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that incorporate the azetidine ring and trifluoromethyl group. The compound's unique properties make it valuable for applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting cancer and possibly infectious diseases.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine, and what are the critical reaction parameters?
The synthesis of this compound typically involves multi-step strategies focusing on constructing the azetidine ring and introducing functional groups. Key methods include:
- Nucleophilic substitution : Reacting azetidine intermediates with alkyl halides (e.g., 1-bromopropane) in the presence of a base like NaOH to form the propan-1-amine chain .
- Reductive amination : Using amino alcohols or cyclic amines as starting materials, followed by reduction with agents like LiAlH4 to stabilize the azetidine ring .
- Catalytic coupling : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) and CuI in acetonitrile for introducing aryl/alkynyl groups, as demonstrated in analogous propargylic amine syntheses .
Critical parameters : Temperature control (e.g., 60°C for hydrolysis steps ), solvent selection (anhydrous ether for reductions ), and catalyst loading (2 mol% Pd in coupling reactions ).
Basic: How can spectroscopic and chromatographic techniques validate the structural integrity and purity of this compound?
- ¹H/¹³C NMR : Confirm the presence of the methoxy (-OCH₃), trifluoromethyl (-CF₃), and azetidine protons. For example, the CF₃ group appears as a singlet near δ 120-125 ppm in ¹³C NMR .
- HRMS : Verify molecular weight (e.g., expected [M+H]⁺ for C₉H₁₆F₃N₂O is 241.12) and isotopic patterns .
- Column chromatography : Use silica gel with gradients like 10–40% ethyl acetate in pentane to isolate pure fractions, as shown in Pd-catalyzed syntheses .
Advanced: What strategies address low yields during scale-up synthesis of this compound, particularly in azetidine ring formation?
- Optimized Hofmann degradation : For industrial scalability, use tetrahydrofuran-3-formic acid as a precursor, followed by amidation and degradation under controlled pH and temperature (e.g., KOH in methanol/water at 60°C) .
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps like alkylation .
- Catalyst screening : Test Pd/Cu systems with additives (e.g., aryl iodides) to enhance coupling efficiency, as seen in analogous alkynylamine syntheses .
Advanced: How can researchers reconcile contradictory biological activity data across different assay systems for this compound?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Molecular docking : Compare binding affinities with structural analogs (e.g., trifluoromethyl-pyridine derivatives) to identify target selectivity .
- Meta-analysis : Cross-reference data from enzyme inhibition (e.g., IC₅₀ values) and in vivo models to distinguish assay-specific artifacts from true pharmacological profiles .
Advanced: What computational methods are effective in predicting the interaction of this compound with biological targets?
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GPCRs) over 100 ns trajectories to assess stability of the trifluoromethyl-azetidine moiety in hydrophobic pockets .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites on the azetidine ring .
- QSAR modeling : Train models using analogs (e.g., pyridine-propanamine derivatives) to correlate substituent effects (e.g., -OCH₃ vs. -CF₃) with activity .
Basic: What are the primary applications of this compound in pharmacological research?
- Receptor modulation : Acts as a scaffold for designing serotonin or dopamine receptor ligands due to its rigid azetidine core .
- Enzyme inhibition : The trifluoromethyl group enhances binding to metalloproteases (e.g., ACE inhibitors) via polar interactions .
- Prodrug development : Functionalize the propan-1-amine group with ester linkages for targeted delivery .
Advanced: How can stereochemical challenges in synthesizing enantiopure forms of this compound be addressed?
- Chiral resolution : Use tartaric acid derivatives to separate enantiomers via diastereomeric salt formation .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed steps to induce enantioselectivity .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .
Basic: What safety precautions are recommended when handling this compound in laboratory settings?
- Ventilation : Use fume hoods due to potential amine vapor release .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .
Advanced: What analytical techniques can identify degradation products of this compound under physiological conditions?
- LC-MS/MS : Detect hydrolyzed metabolites (e.g., cleavage of the azetidine ring) in simulated gastric fluid (pH 2.0) .
- Stability studies : Monitor thermal degradation via TGA/DSC to identify decomposition thresholds (>200°C) .
- Isotopic labeling : Use ¹⁸O-water to trace oxidation pathways of the methoxy group .
Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
- Lipophilicity : The -CF₃ group increases logP by ~0.5 units, enhancing blood-brain barrier penetration .
- Metabolic stability : Fluorine reduces oxidative metabolism in liver microsomes, prolonging half-life .
- Protein binding : Trifluoromethyl enhances albumin binding (≥90% vs. 70% for -CH₃ analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
